Heptyl Undecyl Phthalate

Description

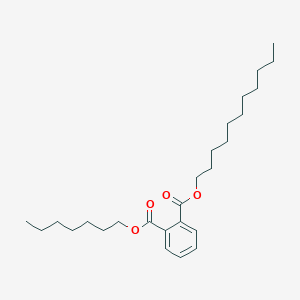

Structure

2D Structure

Properties

IUPAC Name |

1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKYQKHSCWQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883153 | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65185-88-8, 68515-42-4 | |

| Record name | Heptyl undecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL UNDECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization in Academic Chemistry

Mechanistic Studies of Phthalate (B1215562) Esterification Reactions

The synthesis of heptyl undecyl phthalate, a dialkyl phthalate, from phthalic anhydride (B1165640) and a mixture of heptanol (B41253) and undecanol (B1663989) is a two-stage process. The initial reaction involves the rapid and irreversible formation of a monoester, which is then followed by a slower, reversible esterification to the diester. researchgate.netakjournals.com

Kinetic Investigations of Monoester and Diester Formation

Kinetic studies are crucial for understanding and optimizing the synthesis of phthalate esters. Research on the esterification of phthalic anhydride with long-chain alcohols like n-heptanol and n-undecanol has provided significant insights into the reaction dynamics. researchgate.netakjournals.com

The first step, the formation of the monoester (monoheptyl phthalate or monoundecyl phthalate), is a very fast and essentially complete reaction that does not require a catalyst. researchgate.netakjournals.com This is attributed to the high reactivity of the anhydride ring.

The second stage, the conversion of the monoester to the diester (this compound), is a significantly slower and reversible reaction. researchgate.netakjournals.com This step necessitates the use of a catalyst to achieve a reasonable reaction rate. Kinetic investigations have shown that this second esterification reaction follows first-order kinetics with respect to the monoester concentration and is independent of the alcohol concentration when the alcohol is used in excess. researchgate.netakjournals.com

The reaction rate constants for the second stage of esterification are influenced by temperature. As the temperature increases, the reaction rate constant also increases, which is consistent with the Arrhenius equation.

Table 1: Reaction Rate Constants for the Esterification of Phthalic Anhydride with n-Heptanol and n-Undecanol at Different Temperatures

| Alcohol | Temperature (K) | Catalyst | Catalyst Concentration (mass%) | Molar Ratio (Alcohol:Anhydride) | Reaction Rate Constant, k (1/min) |

|---|---|---|---|---|---|

| n-Heptanol | 413 | Sulfuric Acid | 0.1 | 5:1 | 0.0075 |

| n-Heptanol | 423 | Sulfuric Acid | 0.1 | 5:1 | 0.0125 |

| n-Heptanol | 433 | Sulfuric Acid | 0.1 | 5:1 | 0.0200 |

| n-Undecanol | 423 | Sulfuric Acid | 0.05 | 5:1 | 0.0060 |

| n-Undecanol | 433 | Sulfuric Acid | 0.05 | 5:1 | 0.0100 |

| n-Undecanol | 443 | Sulfuric Acid | 0.05 | 5:1 | 0.0150 |

Data synthesized from Kulawska et al. (2011). researchgate.netakjournals.com

Catalysis in Phthalate Ester Synthesis

A variety of catalysts can be employed for the synthesis of phthalate esters, including this compound. The choice of catalyst can significantly impact reaction rates, yields, and the purity of the final product.

Brønsted Acids: Sulfuric acid is a classic and highly effective catalyst for phthalate esterification, providing high reaction rates. researchgate.netakjournals.com However, its corrosive nature and the potential for side reactions and product coloration are significant drawbacks. cambridgeresearchpub.com

Lewis Acids: Ferric chloride (FeCl₃) has been investigated as an alternative catalyst. It facilitates the two-step, one-pot synthesis of phthalate diesters with good yields. researchgate.net The mechanism involves the activation of phthalic anhydride by the Lewis acid.

Heterogeneous Catalysts: To overcome the issues associated with homogeneous catalysts like sulfuric acid, solid acid catalysts have been explored. These include silica-supported acidic ionic liquids, which have shown high efficiency and selectivity for diester formation and offer the advantage of being easily separable and recyclable. ias.ac.in

Organometallic Catalysts: Tetra-alkyl titanates are commonly used industrial catalysts for phthalate production. google.com Their use can lead to the formation of co-esters where an alkyl group from the catalyst itself is incorporated into the final product. google.com

Other Metal Salts: Barium chloride (BaCl₂) has been demonstrated as a catalyst for the synthesis of butyl undecyl phthalate from natural sources, suggesting its potential applicability for other long-chain phthalates. cambridgeresearchpub.comresearchgate.net

Advanced Synthetic Routes for Branched and Linear Alkyl Esters

The synthesis of this compound typically involves the reaction of phthalic anhydride with a mixture of linear or branched C7 and C11 alcohols. The structure of the alcohol (linear vs. branched) influences the properties of the resulting phthalate. Branched alkyl chains can impart different physical properties to the plasticizer compared to their linear counterparts. google.com

Advanced synthetic strategies often focus on improving efficiency and sustainability. One such approach is the use of solvent-free reaction conditions, which minimizes waste and simplifies product purification. ias.ac.in Chemoenzymatic reaction sequences, which couple a chemical reaction with an enzymatic resolution step, represent another advanced route, particularly for producing enantiomerically pure esters, although this is less relevant for the typical application of this compound. nih.gov

The selection of raw materials is also a key aspect. While traditional synthesis relies on petrochemical-derived alcohols, research into bio-based feedstocks is an emerging area. cambridgeresearchpub.comresearchgate.net

Characterization of Reaction Byproducts and Impurities from a Synthetic Perspective

The synthesis of this compound is not perfectly selective, and several byproducts and impurities can be formed. Their presence can affect the quality and performance of the final product.

Monoesters: Incomplete conversion of the monoester to the diester results in residual monoheptyl phthalate and monoundecyl phthalate. epa.gov This is often addressed by using an excess of the alcohol and ensuring sufficient reaction time and catalyst activity.

Dialkyl Ethers: When using acid catalysts like sulfuric acid, the dehydration of alcohols to form dialkyl ethers (e.g., diheptyl ether, diundecyl ether) can occur as a side reaction. google.com The use of titanate catalysts can reduce the formation of these ether byproducts. google.com

Isomeric Phthalates: If the starting alcohol mixture contains isomers (e.g., iso-heptanol, iso-undecanol), the final product will be a corresponding mixture of isomeric phthalates. epa.gov

Co-esters: When using tetra-alkyl titanate catalysts, the alcohol from the catalyst can participate in the esterification reaction, leading to the formation of mixed phthalate esters. google.com

Impurities from Raw Materials: Impurities present in the phthalic anhydride, such as isophthalic acid, terephthalic acid, and maleic anhydride, can react to form their corresponding diesters. epa.gov

The characterization of these byproducts and impurities is typically performed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). cambridgeresearchpub.comresearchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phthalic Anhydride |

| Heptanol |

| Undecanol |

| Monoheptyl Phthalate |

| Monoundecyl Phthalate |

| Sulfuric Acid |

| Ferric Chloride |

| Barium Chloride |

| Diheptyl Ether |

| Diundecyl Ether |

| Isophthalic Acid |

| Terephthalic Acid |

| Maleic Anhydride |

| Butyl Undecyl Phthalate |

Environmental Dynamics and Ecotoxicological Assessment of Complex Phthalate Esters

Environmental Fate and Transport Processes

The environmental distribution of Heptyl Undecyl Phthalate (B1215562) is governed by a series of interconnected physical and chemical processes. These include its breakdown in various environmental media, its tendency to attach to soil and sediment, and its potential for atmospheric movement.

Biodegradation is a primary mechanism for the breakdown of phthalate esters in the environment. Aerobic biodegradation is considered the main pathway for the mineralization of these compounds nih.gov. The rate of biodegradation is influenced by the length of the alkyl chains, with shorter chains generally degrading more readily.

For long-chain phthalates similar to Heptyl Undecyl Phthalate, biodegradation is an important environmental process. For instance, a study using an activated sludge inoculum demonstrated a 36% theoretical biochemical oxygen demand for diheptyl phthalate over two weeks, suggesting its susceptibility to microbial degradation in soil environments nih.gov. In aquatic systems, a mixture of di(heptyl, nonyl, undecyl) phthalate was observed to have a half-life of 6 to 8 days in a river die-away test, indicating a relatively moderate rate of degradation in water nih.gov. The initial step in the biodegradation of phthalate esters involves the hydrolysis of the ester bonds to form the monoester derivative and the corresponding alcohol. This is followed by further degradation of the phthalic acid and the alcohol.

| Compound | Environmental Matrix | Biodegradation Metric | Rate/Extent | Source |

|---|---|---|---|---|

| Diheptyl Phthalate | Activated Sludge (Soil proxy) | Theoretical BOD (2 weeks) | 36% | nih.gov |

| Di(heptyl, nonyl, undecyl) Phthalate | River Water | Half-life | 6 - 8 days | nih.gov |

| Diundecyl Phthalate | Acclimated Soil/Sewage Inoculum | Primary Degradation (28 days) | >99% | nih.gov |

| Diundecyl Phthalate | Acclimated Soil/Sewage Inoculum | Ultimate Degradation (CO2 evolution, 28 days) | 76% | nih.gov |

The tendency of a chemical to bind to soil and sediment is a critical factor in its environmental mobility and availability. For this compound, a high molecular weight phthalate, strong sorption to organic matter in soil and sediment is expected. The organic carbon-normalized soil-water partition coefficient (Koc) is a key parameter used to predict this behavior chemsafetypro.comepa.gov.

An estimated Koc value for diheptyl phthalate is 5.7 x 10^4, which suggests that it has no mobility in soil nih.gov. This is supported by experimental data from a microcosm study where approximately 80% of a di(heptyl, nonyl, undecyl) phthalate mixture partitioned to the sediment nih.gov. The high lipophilicity of long-chain phthalates drives this partitioning behavior, leading to their accumulation in the solid phases of aquatic and terrestrial environments. This strong sorption to soil and sediment reduces their concentration in the water phase and limits their potential for leaching into groundwater.

| Compound | Average Koc Value | Mobility Potential | Source |

|---|---|---|---|

| Diheptyl Phthalate (estimated) | 5.7 x 104 | Immobile | nih.gov |

| Dihexyl Phthalate (measured) | 5.26 x 104 | Immobile | epa.gov |

| Di(2-ethylhexyl) Phthalate (measured) | 4.82 x 105 | Immobile | epa.gov |

| Diisodecyl Phthalate (measured) | 2.86 x 105 | Immobile | epa.gov |

Volatilization from soil and water surfaces and subsequent atmospheric transport are generally not considered significant fate processes for high molecular weight phthalates like this compound. This is due to their low vapor pressure.

For diheptyl phthalate, the estimated vapor pressure is 2.1 x 10^-6 mm Hg at 25°C, which indicates that it will likely exist in both the vapor and particulate phases in the atmosphere nih.gov. The vapor-phase component is subject to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of 22 hours nih.gov. For the even larger diundecyl phthalate, with an estimated vapor pressure of 1.2 x 10^-9 mm Hg at 25°C, it is expected to exist almost exclusively in the particulate phase nih.gov. Particulate-phase phthalates are removed from the atmosphere through wet and dry deposition nih.govnih.gov. While volatilization from moist soil and water surfaces can occur, it is significantly attenuated by the strong adsorption of these compounds to soil and sediment nih.gov.

Aquatic Ecotoxicity Research

The aquatic ecotoxicity of this compound is not extensively documented in publicly available scientific literature. However, insights into its potential effects can be inferred from studies on other high molecular weight phthalates. The toxicity of phthalate esters in aquatic environments is generally related to their alkyl chain length; lower molecular weight phthalates are more acutely and chronically toxic to aquatic organisms, whereas higher molecular weight phthalates, such as this compound, are not expected to exhibit significant toxicity. This is largely due to their very low water solubility, which limits their bioavailability to aquatic life.

Effects on Aquatic Microorganisms and Algae

Invertebrate Responses and Chronic Effects

There is a lack of specific data on the responses and chronic effects of this compound on aquatic invertebrates. However, research on other long-chain phthalates can provide some indication of potential impacts. For many higher molecular weight phthalates, observed toxicity in invertebrates, such as daphnids, has been attributed to physical effects rather than chemical toxicity due to exposure to dissolved substances. researchgate.net For example, at concentrations exceeding their water solubility, these substances can cause surface entrapment of the organisms.

Chronic toxicity studies on some higher molecular weight phthalates have shown a low order of toxicity. For di-2-ethylhexyl phthalate (DEHP), a reproductive impairment of 60% was observed in Daphnia magna when continuously exposed to 3 µ g/liter . ephemeroptera-galactica.com However, it is important to note that DEHP is structurally different from this compound, and such findings may not be directly applicable. Generally, it is understood that the chronic toxicity of phthalates to aquatic invertebrates decreases as the alkyl chain length increases.

Fish Early Life Stage Toxicity and Developmental Endpoints

Specific data on the early life stage toxicity and developmental endpoints in fish for this compound are not available in the reviewed literature. For higher molecular weight phthalates, the potential for toxicity to fish is considered to be low. epa.gov Studies on a range of phthalates have indicated that those with shorter carbon chains, such as dimethyl phthalate (DMP) and dibutyl phthalate (DBP), can negatively affect survival and growth in the early life stages of fish.

In contrast, high molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP) have shown developmental toxicity in zebrafish embryos, but often at higher concentrations. nih.gov For instance, exposure to DEHP has been linked to increased mortality rates and developmental abnormalities such as reduced body length in zebrafish embryos. nih.gov Given the general trend of decreasing aquatic toxicity with increasing alkyl chain length, it is anticipated that this compound would have a low potential for early life stage toxicity in fish.

Terrestrial Ecotoxicity Studies

Information on the terrestrial ecotoxicity of this compound is scarce. The environmental fate and effects of phthalates in terrestrial ecosystems are influenced by factors such as their binding to soil organic matter and their bioavailability to soil organisms.

Impacts on Soil Microflora and Fauna

Specific studies on the impacts of this compound on soil microflora and fauna could not be identified in the available literature. However, research on other phthalates provides some general insights. Phthalates with longer chain lengths tend to have greater persistence in the environment due to their hydrophobicity and strong binding to soil organic matter, which can reduce their bioavailability to microorganisms. researchgate.net

Studies on diethyl phthalate (DEP) and di(2-ethylhexyl) phthalate (DEHP) have shown varying effects on soil microbial communities. At environmentally relevant concentrations, DEHP had no significant impact on the structural or functional diversity of the microbial community. usc.edu.auepa.govosti.gov In contrast, at high concentrations, some lower molecular weight phthalates have been shown to reduce microbial populations. usc.edu.auepa.gov Given its high molecular weight, this compound is expected to bind strongly to soil and have limited bioavailability and, consequently, a lower impact on soil microflora.

Effects on Terrestrial Vertebrates

There is a significant lack of data regarding the specific effects of this compound on terrestrial vertebrates. Toxicological reviews of closely related compounds, such as diundecyl phthalate (DUP), indicate a low order of acute toxicity in laboratory animals. For DUP, studies in rats have shown a high oral LD50, suggesting low acute toxicity. cpsc.gov Subchronic exposure to DUP in rats has been associated with effects on the liver and reproductive system. cpsc.gov However, it is crucial to exercise caution when extrapolating these findings to this compound, as minor differences in chemical structure can lead to different toxicological profiles. Further research is needed to understand the potential impacts of this compound on terrestrial vertebrates.

Toxicological Profiles and Health Impact Research on This Chemical Compound

Reproductive and Developmental Toxicology

The effects of Heptyl Undecyl Phthalate (B1215562) on the reproductive system and developing offspring have been a key area of scientific investigation.

Developmental toxicity is a significant concern for high-molecular-weight phthalates. Studies on rats have identified a range of developmental effects, including malformations and skeletal variations, at doses between 750 mg/kg/day and 1000 mg/kg/day for compounds including Heptyl Undecyl Phthalate (CAS #111381-90-9). epa.gov

A pilot study in pregnant rats using the commercial mixture 711P observed a decrease in the number of viable fetuses at the highest administered dose. cpsc.gov

Table 1: Selected Findings on Fetal Development and Viability

| Test Substance | Species | Effect |

|---|---|---|

| High-Molecular-Weight Phthalates (including this compound) | Rat | Malformations and skeletal variations epa.gov |

Research indicates that exposure to related high-molecular-weight phthalates can lead to significant changes in reproductive organs. In animal studies, effects observed in male offspring included decreased weights of the testes, epididymis, and seminal vesicles. epa.gov Female offspring exhibited decreased uterine weight. epa.gov Other studies have noted effects on the ovaries, seminal vesicles, epididymides, and prostate gland. cpsc.gov Some phthalates are known to induce a collection of male reproductive tract abnormalities referred to as the "phthalate syndrome" following exposure during early developmental stages. epa.gov

Table 2: Observed Effects on Reproductive Organs from Related Phthalates

| Sex | Affected Organ(s) | Observed Effect |

|---|---|---|

| Male | Testes, Epididymis, Seminal Vesicles, Prostate | Decreased organ weight cpsc.govepa.gov |

The teratogenic effects of high-molecular-weight phthalates, such as this compound, are manifested as skeletal variations and other malformations in developing fetuses. epa.gov Embryotoxicity can be observed as a reduction in the number of viable fetuses. cpsc.gov While the "phthalate syndrome," characterized by abnormalities in the male reproductive tract, is a known outcome for some phthalates, the specific molecular mechanisms driving these teratogenic and embryotoxic effects for this compound are not fully elucidated in the available literature. epa.gov

Hepatic Effects and Mechanisms of Action

The liver is another primary organ affected by exposure to this class of compounds.

Studies on supporting chemicals have shown that exposure can lead to increased liver weights in both male and female animals. epa.gov In offspring of rats exposed to a related phthalate, an initial increase in liver weight was observed, which was later followed by evidence of severe and regenerative hyperplasia as the animals matured. cpsc.gov Maternal toxicity studies for this category of phthalates also identify effects on the liver. epa.gov

Table 3: Summary of Hepatic Effects

| Finding | Observation |

|---|---|

| Organ Weight | Increased absolute and relative liver weights cpsc.govepa.gov |

Peroxisome Proliferation and Related Biochemical Changes

Certain phthalate esters are recognized as peroxisome proliferators in rodents, a response that is linked to hepatocarcinogenicity in these species. nih.gov This process involves a significant increase in the number and size of peroxisomes, which are organelles within liver cells. nih.gov Associated biochemical alterations include an increase in the activity of enzymes involved in the β-oxidation of fatty acids within peroxisomes. nih.gov The proliferation of peroxisomes is also linked to oxidative stress, which is considered a key factor in the development of liver tumors in rodents exposed to these compounds. nih.gov

Table 1: General Biochemical Changes Associated with Phthalate-Induced Peroxisome Proliferation in Rodents

| Biochemical Marker | Observed Change | Implication |

| Peroxisomal β-oxidation enzymes | Increased activity | Enhanced fatty acid metabolism in peroxisomes |

| H2O2-generating enzymes | Increased activity | Potential for oxidative stress |

| PPA-80 (Peroxisome Proliferator-Associated Protein) | Increased levels | Marker of peroxisome proliferation |

This table represents generalized findings for peroxisome-proliferating phthalates and may not be specific to this compound.

Molecular Mechanisms of Hepatotoxicity

The liver is a primary target for the toxicity of many phthalates. mdpi.com Prolonged exposure to certain phthalates can lead to adverse effects on the liver's redox system, altering the levels of both enzymatic and non-enzymatic antioxidants and leading to hepatic pathogenesis. wikipedia.org The biotransformation of phthalates in the liver can result in the formation of metabolites that may be more toxic than the parent compound. nih.gov Studies on various phthalates have demonstrated their potential to cause liver damage in animal models. mdpi.com

Endocrine Disruption Research

Phthalates are widely recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. nih.gov This interference can occur through various mechanisms, including mimicking or blocking hormone actions and altering the production, transport, and metabolism of hormones. nih.govresearchgate.net

Anti-androgenic Activity and Steroidogenesis Modulation

A significant concern with many phthalates is their anti-androgenic activity, which refers to the ability to interfere with the action of male hormones, particularly testosterone (B1683101). nih.gov This can lead to disruptions in the development of the male reproductive system. nih.gov The mechanisms for these effects can include the downregulation of genes and proteins involved in steroid synthesis. nih.gov

Research on some phthalates has shown a reduction in the expression of key factors in steroidogenesis, such as Steroidogenic Acute Regulatory (StAR) protein and various cytochrome P450 enzymes. nih.gov These effects are believed to be a primary cause of the observed suppression of testosterone levels in fetal rats exposed to certain phthalates. nih.gov

Table 2: Key Factors in Steroidogenesis Potentially Affected by Phthalates

| Factor | Function | Potential Effect of Phthalate Exposure |

| Steroidogenic Acute Regulatory (StAR) protein | Transports cholesterol into mitochondria | Reduced expression, leading to decreased steroid synthesis |

| Cytochrome P450scc (CYP11A1) | Converts cholesterol to pregnenolone | Reduced expression, inhibiting an early step in steroidogenesis |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Involved in the synthesis of various steroid hormones | Altered activity, disrupting hormone balance |

| 17β-hydroxysteroid dehydrogenase (17β-HSD) | Converts androstenedione (B190577) to testosterone | Altered activity, affecting testosterone production |

This table outlines general mechanisms of anti-androgenic phthalates and is not based on specific data for this compound.

Interference with Thyroid Hormone Homeostasis

Evidence suggests that some phthalates can disrupt the homeostasis of thyroid hormones. nih.govnih.gov The hypothalamic-pituitary-thyroid (HPT) axis, which regulates thyroid function, can be affected by exposure to these compounds. nih.gov Studies have shown associations between exposure to certain phthalates and altered levels of thyroid-stimulating hormone (TSH) and thyroxine (T4). nih.gov The proposed mechanisms for this disruption include interference with thyroid hormone synthesis, transport, and metabolism. nih.gov

Estrogenic Activity and Receptor Interactions

The estrogenic activity of phthalates has also been a subject of research. Some phthalates have demonstrated the ability to act as weak estrogens in in vitro assays. nih.govresearchgate.net This activity is typically much less potent than that of the natural hormone 17β-estradiol. nih.gov The estrogenic effects of phthalates can be mediated through interactions with estrogen receptors (ERα and ERβ). researchgate.net Studies have shown that the potency of estrogenic activity can vary among different phthalates. nih.govnih.gov

Immunological and Allergic Responses

The potential for phthalates to influence the immune system and contribute to allergic diseases is an area of ongoing investigation. imrpress.com Epidemiological studies have suggested associations between phthalate exposure and an increased risk of allergies and asthma, although the findings are not always consistent. nih.gov

Experimental studies in animals have shown that some phthalates may act as adjuvants, meaning they can enhance the immune response to an allergen. doaj.org In vitro studies using human cells have demonstrated that phthalates can alter the function of both innate and adaptive immune cells. nih.govresearchgate.net For example, some phthalates have been shown to affect the secretion of cytokines, which are signaling molecules that play a crucial role in immune responses. nih.govresearchgate.net It has been observed that certain phthalates can enhance the secretion of some inflammatory and anti-inflammatory cytokines while inhibiting others. nih.govresearchgate.net

Association with Allergic Diseases and Asthma

Epidemiological studies have increasingly pointed toward a connection between exposure to various phthalates and a higher prevalence of asthma and allergic diseases. nih.govdtu.dk Phthalates are ubiquitous in the indoor environment, commonly found in PVC flooring, personal care products, and food packaging, leading to widespread human exposure. nih.govwikipedia.org Research has found that concentrations of certain phthalates in indoor dust are significantly associated with wheezing and other allergic symptoms in children. wikipedia.org

While direct studies on this compound are limited, the broader class of phthalates has been investigated for its role as an environmental factor in the pathogenesis of asthma. nih.gov These studies suggest that exposure, particularly in early life, may contribute to the development or exacerbation of allergic conditions. dtu.dkbiomedpharmajournal.org The evidence points towards phthalates acting as adjuvants, substances that can enhance the body's immune response to an allergen, thereby promoting allergic sensitization and inflammation. dtu.dkbiomedpharmajournal.org A review of multiple epidemiological studies supports an association between phthalate exposure and outcomes related to asthma, rhino-conjunctivitis, and eczema, although the strength of these associations can be inconsistent across different specific phthalate compounds. dtu.dk

Mechanisms of Immunomodulation

The potential for phthalates to influence the immune system is a key area of toxicological research. Experimental studies have shown that certain phthalates can have adjuvant effects, meaning they can enhance the immunogenicity of other substances without being immunogenic themselves. nih.gov This action is primarily seen as an increase in the production of specific antibodies, such as IgG1, in response to an allergen. nih.gov

The mechanisms underlying these immunomodulatory effects are complex and not fully elucidated. However, research suggests that phthalates can interfere with hormonal and cellular signaling pathways that regulate immune responses. imrpress.com Some phthalates and their metabolites are known to interact with nuclear receptors, including peroxisome proliferator-activated receptors (PPARs), which play a role in inflammation and immunity. imrpress.com By binding to these receptors, phthalates can alter gene expression and the function of both innate and adaptive immune cells. dtu.dkimrpress.com This interference with the endocrine system, which is closely linked with immune function, is a proposed pathway through which phthalates may contribute to immune dysregulation and allergic responses. imrpress.com

Neurodevelopmental and Behavioral Outcomes

Impact on Brain Development and Function

The period from the third trimester of pregnancy through the first two years of life is a critical window for brain growth and maturation. nih.gov Exposure to endocrine disruptors like phthalates during this time may increase the risk for behavioral and cognitive disorders. nih.gov Phthalates are hypothesized to disrupt neurodevelopment by interfering with crucial signaling systems, such as thyroid hormones, which are essential for normal neuronal differentiation and maturation. nih.gov

Experimental animal studies suggest that early exposure to some phthalates can disrupt the structure and function of brain regions like the hippocampus, which is associated with learning, memory, and emotional behaviors. nih.govnih.gov Phthalates may also interfere with neurotransmitter systems, such as the dopamine (B1211576) system, which plays a key role in attention and behavior. nih.gov

Behavioral Alterations in Experimental Models

Animal models provide crucial insights into the potential neurotoxic effects of phthalates. Studies involving gestational and early-life exposure of rodents to specific phthalates, primarily DEHP, have documented a range of behavioral alterations in the offspring. nih.gov

The most consistently reported effects in these experimental models include:

Hyperactivity: Increased locomotor activity and restlessness.

Anxiety and Depressive-like Behaviors: Alterations in behaviors measured in standardized tests for anxiety and depression.

Cognitive Impairments: Deficits in learning and memory tasks. nih.govnih.gov

One study compellingly showed that rats exposed perinatally to a human-relevant phthalate mixture exhibited reduced cognitive flexibility, which correlated with a lower number of synapses in the prefrontal cortex. nih.gov These findings from experimental models are generally consistent with the adverse cognitive and behavioral outcomes observed in some human epidemiological studies. nih.gov

Carcinogenicity Investigations

The carcinogenic potential of phthalates has been the subject of numerous investigations, though results vary depending on the specific compound and the experimental model. For the general class of alkyl phthalates, some reports have stated that no treatment-related carcinogenic effects have been observed in several animal tests. epa.gov However, extensive testing on specific high-production-volume phthalates has yielded more complex findings.

Di(2-ethylhexyl) phthalate (DEHP), one of the most well-studied phthalates, has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". frontiersin.org This classification is based largely on evidence from animal studies. The U.S. Environmental Protection Agency (EPA) has also noted equivocal evidence of carcinogenic activity for some phthalates in male and female mice based on an increased incidence of liver tumors. epa.gov

Tumorigenic Response in Experimental Animals

Standard lifetime rodent feeding studies conducted by the U.S. National Toxicology Program (NTP) have provided key data on the tumorigenic potential of certain phthalates. In these studies, groups of rats and mice were fed diets containing various concentrations of a test chemical for two years. nih.gov

The most notable findings relate to DEHP, which was found to increase the incidence of liver tumors (hepatocellular carcinoma and adenomas) in both male and female rats and mice. nih.gov Another compound, di(2-ethylhexyl) adipate (B1204190) (DEHA), also caused liver tumors in mice. nih.gov In contrast, other tested compounds like phthalic anhydride (B1165640) and phthalamide (B166641) did not show evidence of carcinogenicity under the study conditions. nih.gov These findings demonstrate that the carcinogenic response can be specific to the chemical structure of the phthalate and the animal species being tested.

Interactive Data Table: Summary of NTP Carcinogenicity Findings for Select Phthalates

| Chemical Compound | Species | Sex | Target Organ | Carcinogenic Effect |

| Di(2-ethylhexyl) phthalate (DEHP) | Rat | Male & Female | Liver | Increased tumor incidence |

| Di(2-ethylhexyl) phthalate (DEHP) | Mouse | Male & Female | Liver | Increased tumor incidence |

| Butyl Benzyl (B1604629) Phthalate (BBP) | Rat | Female | Hematopoietic System | Equivocal evidence (leukemia) |

| Butyl Benzyl Phthalate (BBP) | Mouse | Male & Female | N/A | No tumors observed |

| Phthalic Anhydride | Rat & Mouse | Male & Female | N/A | No tumors observed |

| Phthalamide | Rat & Mouse | Male & Female | N/A | No tumors observed |

This table is based on data from historical National Toxicology Program studies. nih.gov

Cumulative Effects of Phthalate Mixtures

Humans are typically exposed to a mixture of different phthalates and other environmental chemicals rather than to a single compound in isolation. researchgate.netresearchgate.net This reality has led to a growing focus on the cumulative health effects of such mixtures. The U.S. National Research Council has recommended that the cumulative effects of phthalates and other chemicals that cause similar adverse outcomes should be investigated, even if their chemical structures or mechanisms of action differ. wikipedia.org

Research indicates that the combined exposure to multiple phthalates can lead to cumulative health risks. cpsc.gov Certain developmental and reproductive effects of ortho-dialkyl phthalates are believed to be additive, meaning the total effect is the sum of the individual effects of each phthalate in the mixture. cpsc.gov

Studies on environmentally relevant phthalate mixtures have demonstrated combined effects on biological systems. For instance, a mixture composed of several common phthalates was found to decrease the growth of mouse antral follicles and reduce the production of steroid hormones in vitro. nih.gov Another study showed that prenatal exposure to a similar phthalate mixture could disrupt reproductive development and function in female mice. johnshopkins.edu These findings underscore the importance of considering the combined effects of phthalate exposures in risk assessment.

The assessment of health risks is further complicated by co-exposure to phthalates along with other classes of environmental contaminants. Phthalates are ubiquitous and can be found in air, water, soil, and various consumer products. researchgate.netresearchgate.net Therefore, human exposure occurs concurrently with exposure to numerous other chemicals, such as pesticides, heavy metals, and other plasticizers.

While the concept of cumulative risk from co-exposures is well-established, specific research detailing the interactive effects of this compound with other non-phthalate environmental contaminants is limited. The complexity of these interactions presents a significant challenge for toxicology and risk assessment, as the effects could be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum).

Low-Dose Effects and Non-Monotonic Dose-Response Relationships

Traditional toxicology operates on the principle of "the dose makes the poison," where higher doses are expected to produce greater effects. However, for many endocrine-disrupting chemicals (EDCs), including some phthalates, this assumption does not always hold true. europa.eu These compounds can exhibit low-dose effects and non-monotonic dose-response (NMDR) curves. researchgate.net

An NMDR curve is one in which the slope of the curve changes direction within the range of doses examined, resulting in shapes like a "U" or an "inverted-U". loe.org This means that low doses of a chemical may produce significant effects, while higher doses produce smaller or even opposite effects. europa.euresearchgate.net Such responses are considered plausible for EDCs because they can interact with hormone receptors and signaling pathways that are naturally active at very low concentrations. loe.org

Human Exposure Assessment and Biomonitoring Strategies

Sources and Pathways of Human Exposure

Detailed quantitative data on the primary sources and pathways of human exposure to Heptyl Undecyl Phthalate (B1215562) are not well-documented in scientific literature. However, based on its application as a plasticizer, potential routes of exposure can be inferred.

Dietary Intake and Food Contact Materials

Heptyl Undecyl Phthalate has been identified for use in food packaging polymers that come into contact with aqueous food types. Phthalates can migrate from packaging materials into foodstuffs, making dietary intake a potential route of human exposure. However, specific studies measuring the concentration of this compound in various foods or its migration from food contact materials are not available in the reviewed literature.

Inhalation of Indoor Air and Dust Particles

Phthalates are semi-volatile organic compounds and can be released from consumer products into indoor environments, where they can adsorb to dust particles or exist in the vapor phase. Inhalation of contaminated indoor air and ingestion of dust are recognized exposure pathways for many phthalates. There is currently a lack of studies that have specifically measured the concentration of this compound in indoor air or house dust.

Dermal Absorption from Consumer Products

This compound is used in the manufacturing of plastics and rubber and has been identified as a component in some consumer products, such as automotive care products and leather and vinyl repair kits. Dermal contact with these products presents a potential pathway for exposure. While it is generally understood that phthalates can be absorbed through the skin, specific studies quantifying the dermal absorption rate of this compound in humans are not available. General information on other high molecular weight phthalates suggests that dermal absorption is relatively slow.

Biomonitoring Studies and Biomarker Identification

Effective biomonitoring relies on the identification and measurement of a substance or its metabolites in biological samples to assess human exposure.

Development and Validation of Urinary Metabolites as Exposure Biomarkers

At present, there is no information in the scientific literature regarding the metabolism of this compound in humans. Consequently, specific urinary metabolites that could serve as biomarkers of exposure have not been identified or validated. Research into the metabolic pathways of this compound is a necessary first step for developing reliable biomonitoring methods.

Detection and Quantification of Metabolites in Biological Samples

Due to the lack of identified metabolites for this compound, there are no established methods for their detection and quantification in human biological samples such as urine or blood. As a result, no biomonitoring studies have been conducted to assess the extent of human exposure to this specific phthalate. A 2006 report from the U.S. Consumer Product Safety Commission staff noted a lack of exposure data for branched and linear this compound cpsc.gov.

Population-Level Exposure Trends and Determinants

For phthalates in general, determinants of exposure can include age, sex, socioeconomic status, geographic location, and dietary habits. nih.govnih.gov. Diet is often a primary source of exposure to many phthalates, as these chemicals can leach from food packaging materials into fatty foods wikipedia.org. Personal care product use is another significant contributor to exposure for certain low molecular weight phthalates nih.gov. However, without specific studies on this compound, it is difficult to ascertain the primary determinants for this particular compound.

General trends for some of the more well-studied phthalates have shown shifts in exposure over time, often influenced by regulatory changes and industry reformulation of products. For instance, in the United States, exposures to DEHP have generally declined, while exposures to some of its replacements have increased nih.govepa.gov. It remains unknown if similar trends would be observed for this compound.

Occupational Exposure Assessment

Information on the occupational exposure to this compound is also sparse. In workplaces where plastics are manufactured or where phthalates are used as plasticizers, workers may be exposed through inhalation of aerosols or dermal contact cpsc.gov. Assessments of occupational exposure to other phthalates have been conducted in various industries, including plastics manufacturing and processing mdpi.com. These studies often involve air sampling to measure the concentration of the phthalate in the workplace environment and biomonitoring of workers to measure internal dose mdpi.comnih.gov.

For instance, a study in Finland assessed occupational exposure to diisononyl phthalate (DiNP) and di(2-propylheptyl) phthalate (DPHP) in plastics workers, utilizing both air measurements and urinary metabolite analysis mdpi.com. Such targeted studies are essential for understanding the extent of occupational exposure and implementing appropriate safety measures. However, similar published research specifically investigating this compound in occupational settings was not found. The potential for exposure exists in any industry that may utilize this specific phthalate in its processes.

Due to the lack of specific data, a quantitative assessment of population-level or occupational exposure to this compound cannot be provided at this time. Further research and targeted biomonitoring studies are needed to fill this knowledge gap.

Analytical Chemistry Methodologies in Phthalate Research

Advanced Chromatographic and Spectrometric Techniques

Chromatography separates the complex mixtures of compounds, while spectrometry provides detailed structural information for identification and quantification. The combination of these techniques is a powerful tool for phthalate (B1215562) analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely used technique for the analysis of phthalates due to its simplicity, speed, and cost-effectiveness. gcms.cz It is particularly suitable for volatile and thermally stable compounds like many phthalate esters. The GC separates individual phthalates based on their boiling points and interaction with the stationary phase of the GC column, after which the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique fingerprint for each compound. gcms.czrestek.com

A typical GC-MS method for phthalates involves injecting a prepared sample extract into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column, such as a DB-5MS. oregonstate.eduoregonstate.edu The temperature of the column is gradually increased in a programmed manner to facilitate the separation of compounds with different boiling points. oregonstate.edu

For detection, the mass spectrometer can be operated in two primary modes:

Scan Mode: The MS scans a wide range of mass-to-charge ratios (m/z), providing full mass spectra. This is useful for identifying unknown compounds in a sample. oregonstate.edunih.gov

Selected Ion Monitoring (SIM) Mode: The MS is set to monitor only a few specific ions that are characteristic of the target analytes. oregonstate.eduoregonstate.eduoregonstate.edu This mode significantly increases sensitivity and is ideal for quantifying known phthalates at trace levels. oregonstate.edu

A significant challenge in GC-MS analysis of phthalates is the structural similarity among different isomers and the presence of a common fragment ion at m/z 149, which is a characteristic base peak for many phthalates. gcms.cz Therefore, good chromatographic separation is crucial to avoid co-elution and ensure accurate identification and quantification. gcms.czrestek.com For high molecular weight phthalates like diundecyl phthalate, which may be structurally similar to heptyl undecyl phthalate, specific temperature programs are developed to ensure good peak shape and resolution. oregonstate.edu

Table 1: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Typical Condition |

|---|---|

| Instrument | Agilent GC/MSD 8890/5977 or similar oregonstate.edu |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent oregonstate.eduoregonstate.edu |

| Injection Volume | 1 µL oregonstate.edu |

| Inlet Temperature | 250-290 °C |

| Oven Program | Initial temp ~60-80°C, ramped to ~300-325°C oregonstate.edu |

| Carrier Gas | Helium |

| MS Mode | Electron Ionization (EI) at 70eV oregonstate.edu |

| Detection Mode | Scan (e.g., 50-600 m/z) or Selected Ion Monitoring (SIM) oregonstate.edu |

While GC-MS is excellent for parent phthalates, the analysis of their metabolites, which are often more polar and less volatile, presents a different challenge. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for identifying previously unknown phthalate metabolites in biological samples like urine. nih.govnih.gov

HRMS instruments, such as Quadrupole-Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements (typically with less than 5 ppm deviation) and high resolution (often greater than 10,000). nih.gov This precision allows for the determination of the elemental composition of metabolite ions and their fragments, which is crucial for structural elucidation. nih.gov In non-targeted analysis, HRMS is used to screen for and identify new biomarkers of phthalate exposure. nih.gov

The fragmentation pathways of phthalate metabolites can be studied in detail using HRMS. For instance, research has shown that phthalate metabolites generate specific fragment ions under various collision energies. nih.gov These characteristic fragments can be used as diagnostic filters to identify precursor ions associated with different types of phthalate metabolites in complex datasets. nih.gov This approach is vital for distinguishing between oxidative and non-oxidative metabolites and for proposing fragmentation pathways to aid in the identification of novel compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful technique for analyzing a wide range of phthalates and their metabolites, especially those that are not amenable to GC-MS without derivatization. nih.govnih.gov It is highly sensitive and selective, making it the method of choice for biomonitoring studies. sciex.coms4science.at

In LC-MS, separation is achieved in the liquid phase using a column, commonly a C18 reversed-phase column. sciex.coms4science.at The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govsciex.com A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate compounds with varying polarities. nih.gov

The mass spectrometer is usually operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.govsciex.com In MRM, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. nih.gov This process minimizes background interference and allows for accurate quantification at very low levels. sciex.com LC-MS/MS methods have been developed for the simultaneous analysis of multiple phthalate metabolites in urine, with total run times often as short as 10-12 minutes. nih.govsciex.com

Table 2: Typical LC-MS/MS Parameters for Phthalate Metabolite Analysis

| Parameter | Typical Condition |

|---|---|

| Instrument | SCIEX QTRAP 5500 or QSight 220 Triple Quadrupole sciex.coms4science.at |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) s4science.at |

| Mobile Phase | A: Water with 0.1% acetic acid or 10 mM ammonium acetate B: Acetonitrile or Methanol nih.govsciex.com |

| Flow Rate | 220-500 µL/min nih.govsciex.com |

| Ionization Source | Electrospray Ionization (ESI), often in negative mode for metabolites nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govsciex.com |

Sample Preparation and Extraction Methodologies for Diverse Matrices

Effective sample preparation is a critical step that precedes instrumental analysis. Its goal is to isolate and concentrate the target phthalates from the sample matrix, removing interfering substances that could affect the accuracy of the results. The choice of extraction technique depends heavily on the nature of the sample (liquid or solid). nih.gov

For liquid samples such as water, beverages, or urine, traditional liquid-liquid extraction methods can be time-consuming and require large volumes of organic solvents. researchgate.net In recent years, microextraction techniques have gained prominence as they are faster, cheaper, and more environmentally friendly, using only microliter volumes of solvent. mdpi.com These non-exhaustive sample preparation methods achieve high enrichment factors. mdpi.com

Several microextraction techniques are commonly applied to phthalate analysis:

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent (a dense organic solvent) and a disperser solvent (miscible in both the extractor and the aqueous sample) into the sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analytes. mdpi.comnih.gov The mixture is then centrifuged to separate the phases, and a small volume of the sedimented organic phase is collected for analysis. nih.gov

Solid-Phase Microextraction (SPME): SPME uses a fiber coated with a solid or liquid extracting phase. mdpi.com The fiber is exposed to the sample, and the phthalates partition onto the fiber coating. The fiber is then withdrawn and transferred directly to the GC injector for thermal desorption and analysis. mdpi.com This technique combines extraction, concentration, and sample introduction into a single step.

Liquid-Phase Microextraction (LPME): This is a broad category that includes techniques like single-drop microextraction (SDME), where a microdrop of solvent is suspended from the tip of a syringe needle into the sample. researchgate.net After a set extraction time, the drop is retracted back into the syringe and injected for analysis.

Table 3: Comparison of Microextraction Techniques for Liquid Samples

| Technique | Principle | Advantages | Typical Solvents/Phases |

|---|---|---|---|

| DLLME | Dispersion of an extraction solvent in the aqueous sample using a disperser solvent. nih.gov | Very fast, high enrichment factor, simple. mdpi.comnih.gov | Extractor: Chlorinated solvents; Disperser: Acetone, Acetonitrile. mdpi.com |

| SPME | Partitioning of analytes onto a coated fiber. mdpi.com | Solvent-free, integrates sampling and extraction, automatable. mdpi.com | Polydimethylsiloxane (PDMS), Polyacrylate (PA) fibers. |

| LPME/SDME | Extraction into a single micro-drop of solvent. researchgate.net | Extremely low solvent use, inexpensive. mdpi.com | Octane, Toluene. |

Extracting phthalates from solid matrices like plastic consumer products, soil, or sediment requires more rigorous methods to release the analytes from the polymer or solid matrix.

For Plastic Consumer Goods: A common approach for plastics like PVC is a dissolution-precipitation method. gcms.cz The sample is first dissolved completely in a suitable solvent, such as tetrahydrofuran (B95107) (THF). A second solvent in which the polymer is insoluble, like hexane (B92381) or cyclohexane (B81311), is then added to precipitate the polymer, leaving the phthalates in the liquid phase. The solution is then filtered and analyzed. gcms.cz

For Environmental Solids: For samples like soil or sediment, Soxhlet extraction and ultrasonic or microwave-assisted extraction are frequently used.

Soxhlet extraction is a classical method involving the continuous washing of the sample with a heated solvent over several hours. acgpubs.org

Ultrasonic extraction uses high-frequency sound waves to agitate the sample in a solvent, enhancing the extraction process. acgpubs.org

Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and sample, rapidly partitioning the analytes from the matrix into the solvent. MAE is often faster and uses less solvent than traditional methods. nih.gov Acetonitrile is a common solvent for the MAE of phthalates from soil. nih.gov

After extraction, a "clean-up" step using techniques like Solid Phase Extraction (SPE) may be necessary to remove co-extracted interfering compounds before the final instrumental analysis. mdpi.com

Challenges in Isomeric Differentiation and Co-elution Resolution

The accurate quantification of individual phthalates, including this compound, is frequently complicated by the presence of isomers and the potential for co-elution during chromatographic analysis. These challenges stem from the structural similarities among different phthalate esters, which can lead to overlapping signals and inaccurate measurements.

A primary difficulty in phthalate analysis is the existence of numerous isomers. Phthalates are synthesized by reacting phthalic anhydride (B1165640) with one or more alcohols, leading to a wide variety of possible structures, including branched and linear alkyl chains. For instance, commercial phthalate mixtures can be complex, further complicating their separation and identification. While this compound is a mixed-ester phthalate, its analysis can be affected by the presence of other phthalates with similar molecular weights or chromatographic behaviors.

Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a significant hurdle. In gas chromatography-mass spectrometry (GC-MS), a common technique for phthalate analysis, many phthalates produce a common fragment ion at a mass-to-charge ratio (m/z) of 149, which is characteristic of the phthalate moiety. sepscience.com If two phthalates co-elute, their shared m/z 149 signal can make it difficult to distinguish and quantify them individually.

To overcome these challenges, various chromatographic strategies are employed. The choice of the gas chromatography (GC) stationary phase is critical for achieving good separation. restek.com Different stationary phases exhibit different selectivities towards phthalates, allowing for the resolution of otherwise co-eluting compounds. For example, studies have shown that columns such as Rtx-440 and Rxi-XLB can provide better separation for complex mixtures of phthalates compared to other phases. sepscience.com

Advanced analytical techniques are also being utilized to enhance the differentiation of phthalate isomers. Ion mobility spectrometry (IMS), for example, separates ions based on their size and shape, providing an additional dimension of separation to mass spectrometry. This technique has shown promise in resolving phthalate isomers that are difficult to separate by chromatography alone.

The following interactive table summarizes common analytical challenges and potential solutions in phthalate analysis:

Method Validation and Quality Assurance in Phthalate Quantification

Robust method validation and stringent quality assurance (QA) and quality control (QC) are paramount for obtaining reliable and accurate data in phthalate analysis. Given the ubiquitous nature of phthalates and the potential for sample contamination, a comprehensive approach to validation and QA/QC is essential.

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. For the quantification of this compound, this would involve establishing and evaluating several key performance parameters.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Recovery: The efficiency of the entire analytical procedure, from sample extraction to final measurement. It is determined by analyzing spiked samples where a known amount of the analyte has been added. Recoveries are typically expected to be within a range of 70-120%.

The following interactive table presents typical validation parameters for phthalate analysis methods:

Quality assurance encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. In the context of phthalate analysis, this includes:

Standard Operating Procedures (SOPs): Detailed, written instructions to achieve uniformity of the performance of a specific function.

Analyst Training and Proficiency: Ensuring that personnel performing the analysis are properly trained and their performance is regularly evaluated.

Instrument Calibration and Maintenance: Regular calibration of analytical instruments using certified reference materials and a documented maintenance schedule.

Quality control involves the operational techniques and activities used to fulfill requirements for quality. Key QC practices in phthalate analysis include:

Analysis of Blanks: Method blanks (reagents and materials processed without a sample) are analyzed to assess for contamination introduced during the analytical procedure. The ubiquitous presence of phthalates in laboratory environments makes this a critical step. nih.govresearchgate.net

Use of Control Samples: Analyzing certified reference materials or laboratory control samples with known concentrations of phthalates to verify the accuracy of the method.

Replicate Analysis: Analyzing duplicate or triplicate samples to assess the precision of the method.

Given the high risk of background contamination in phthalate analysis, stringent measures must be taken throughout the entire process, from sample collection to final analysis. This includes using phthalate-free laboratory equipment, high-purity solvents, and dedicated glassware. nih.gov

Regulatory Science and Risk Assessment Frameworks for Phthalate Esters

Hazard Identification and Characterization Frameworks

Hazard identification and characterization for phthalate (B1215562) esters, including Heptyl Undecyl Phthalate, is a systematic process that involves evaluating the intrinsic hazardous properties of these substances. Regulatory agencies often utilize a category-based approach for substances like phthalates, grouping them based on chemical structure, physicochemical properties, and toxicological data.

The U.S. Environmental Protection Agency (EPA), for instance, has characterized a "Phthalate Esters Category" which is further divided into subcategories based on the carbon number of the alcohol backbone. This compound falls into the high molecular weight phthalate esters (HMWPEs) subcategory, which typically includes esters with an alcohol backbone of seven or more carbons. epa.gov This categorization aids in a read-across approach, where data from well-studied phthalates can be used to infer the properties of less-studied members of the same category.

The hazard characterization process involves a comprehensive review of available toxicological studies, including assessments of reproductive and developmental toxicity, carcinogenicity, and organ-specific effects. cpsc.gov For many phthalates, the liver has been identified as a primary target organ. cpsc.gov For example, studies on analogous high molecular weight phthalates have shown effects such as increases in relative liver weight and histopathological changes. While specific data for this compound may be limited, the framework allows for an initial hazard assessment based on data from structurally similar compounds. For instance, Di(2-ethylhexyl) phthalate (DEHP), another HMWPE, is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program, which informs the hazard assessment of other chemicals in this class. healthandenvironment.org

Developmental toxicity is another critical endpoint. Studies on di-n-heptyl phthalate (DHPP), a structurally related compound, have indicated the potential for developmental effects in animal models, such as an increase in rudimentary lumbar ribs and a decrease in the anogenital distance in male fetuses at certain exposure levels. nih.gov These findings are crucial inputs for the hazard identification and characterization frameworks.

Exposure Modeling and Prediction in Risk Assessment

Exposure assessment is a critical component of risk assessment, aiming to quantify the extent of human contact with a chemical. For phthalates like this compound, exposure modeling is complex due to their widespread use in numerous consumer products, leading to multiple exposure pathways.

Integrated exposure and pharmacokinetic modeling frameworks are increasingly used to assess population-scale risks. vt.eduresearchgate.net These models estimate the distribution of multi-route exposures by considering factors such as:

Product Composition: The concentration of the phthalate in various products (e.g., plastics, personal care products, food packaging).

Chemical Properties: Physicochemical characteristics of the phthalate that influence its release from products and its fate in the environment.

Human Activities: Behavioral patterns that affect the frequency and duration of contact with phthalate-containing products.

For high molecular weight phthalates, a significant route of exposure for the general population is through the diet, as these compounds can migrate from food packaging materials into foodstuffs. researchgate.net Exposure models, therefore, often incorporate data on dietary consumption patterns and phthalate concentrations in various food items.

These models can be probabilistic, generating a distribution of potential exposures across a population, which helps in identifying subgroups that may experience higher levels of exposure. researchgate.net The output from these exposure models is then integrated with hazard data to characterize the risk to human health.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Applications

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational tools that play a significant role in the risk assessment of chemicals, including phthalates. These methods predict the physicochemical, toxicological, and environmental fate properties of a chemical based on its molecular structure. eaht.org

SAR models are qualitative and establish a relationship between a chemical's structure and its activity. For example, the presence of an ester group in phthalates suggests a potential for hydrolysis. epa.gov

QSAR models, on the other hand, are quantitative and provide a mathematical relationship between a chemical's properties and its structure. eaht.org These models are developed by correlating the structural features (descriptors) of a group of chemicals with their experimentally determined activity or property. Once validated, these models can be used to predict the properties of new or untested chemicals like this compound.

Predictive Modeling for Environmental Fate Endpoints

Predictive models, including QSARs, are used to estimate how a chemical will behave in the environment. ecetoc.orgresearchgate.net Environmental fate models often take the form of mass balance equations, which quantify the movement and transformation of a chemical within and between different environmental compartments such as air, water, soil, and sediment. up.ptmdpi.com

For phthalate esters, key environmental fate endpoints predicted by these models include:

Mobility in Soil: Phthalates are generally expected to have low to moderate mobility. epa.gov

Volatilization: The tendency to move from soil or water into the air is predicted to be low to moderate. epa.gov

Biodegradation: The breakdown of the chemical by microorganisms is an important degradation pathway.

Hydrolysis: The chemical breakdown in the presence of water is generally considered to be a slow process for phthalates. epa.gov

Atmospheric Photooxidation: The degradation of the chemical in the atmosphere due to sunlight is estimated to be a moderate process for high molecular weight phthalates. epa.gov

These predictions help in understanding the persistence and potential for accumulation of this compound in the environment.

QSAR for Toxicological Endpoints

QSAR models are also extensively used to predict the potential toxicity of chemicals, which is particularly useful for data-poor substances. nih.gov For phthalates, QSAR models have been developed to predict various toxicological endpoints, including:

Endocrine Disruption: Predicting the potential of a phthalate to interfere with the endocrine system is a major focus of QSAR modeling. researchgate.net

Reproductive and Developmental Toxicity: Models can screen for potential adverse effects on reproduction and development.

Carcinogenicity and Mutagenicity: Predicting the cancer-causing and DNA-damaging potential of a substance.

For example, 3D-QSAR models have been developed based on the effects of phthalates on specific biological pathways, such as the activation of nuclear transcription factors involved in liver detoxification. nih.gov These models can help in predicting the toxicity of new phthalate analogues and aid in the design of safer alternatives. nih.gov

Tiered Assessment Approaches and Prioritization Strategies

Given the large number of chemicals in commerce, regulatory agencies employ tiered assessment approaches and prioritization strategies to focus resources on substances of the highest potential concern. foodpackagingforum.org Phthalates as a class have been subject to such prioritization efforts.

The prioritization process often involves a multi-step approach:

Initial Screening: Chemicals are screened based on factors like production volume, use patterns, and potential for human exposure and environmental release.

Hazard Scoring: Chemicals are ranked based on their intrinsic hazards, often using data from computational models like QSARs and available toxicological data. foodpackagingforum.org

Exposure Assessment: The potential for human and environmental exposure is considered to further refine the priority list.

Phthalate esters have been prioritized for further assessment by various regulatory bodies due to their high production volumes, widespread use, and potential for adverse health effects. researchgate.net For example, the Safer Products for Washington program identified phthalates as a priority chemical class, leading to further investigation of their use in products like vinyl flooring and personal care items. wa.govnih.gov Such prioritization strategies ensure that regulatory actions are directed towards the chemicals and products that pose the greatest potential risk.

Regulatory Implications of Research Findings and Policy Development

Research findings on the hazards and exposures associated with phthalates have significant regulatory implications and drive policy development worldwide. As scientific understanding of the potential risks of phthalates has grown, regulatory bodies have taken actions to limit their use in certain applications.

Regulatory Actions:

European Union: The EU has restricted the use of several phthalates, including DEHP, Butylbenzyl phthalate (BBP), and Dibutyl phthalate (DBP), in all toys and childcare articles. Other phthalates like Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP) are restricted in toys that can be placed in the mouth. wikipedia.org Many phthalates are also restricted in food contact materials and are banned as cosmetic ingredients. researchgate.net

United States: The Consumer Product Safety Improvement Act (CPSIA) of 2008 permanently banned certain phthalates (DEHP, DBP, BBP) in any amount greater than 0.1% in children's toys and certain childcare articles. nih.gov The U.S. Environmental Protection Agency (EPA) also evaluates and manages the risks of phthalates under the Toxic Substances Control Act (TSCA). healthandenvironment.orgepa.gov

Other Regions: Countries like Canada and China have also implemented restrictions on the use of certain phthalates in consumer products, particularly those intended for children. researchgate.netnih.gov

Policy Development: The ongoing research on phthalates informs the development of chemical action plans and other policy initiatives. For example, the Washington State Department of Ecology has developed a Phthalates Action Plan to recommend ways to reduce phthalate releases and exposure in the state. wa.govwa.gov These plans often involve a combination of regulatory actions, voluntary industry initiatives, and public education to minimize the risks associated with these chemicals. The continuous cycle of research, risk assessment, and policy development ensures that the management of chemicals like this compound is based on the best available science. ehn.org

Future Research Directions and Methodological Advancements

Integrated Multi-Omics Approaches in Toxicological Investigations

Future toxicological assessments of heptyl undecyl phthalate (B1215562) would benefit significantly from the integration of multiple high-throughput "omics" technologies. This approach provides a systemic understanding of the molecular responses to chemical exposures, moving beyond single-endpoint analyses. nih.gov Exposure to chemicals can trigger a cascade of effects at the regulatory pathway level, involving complex interactions between various types of biomolecules. nih.gov A single-omics technique, such as transcriptomics alone, captures only a fraction of this biological cascade. nih.gov

By combining datasets from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more comprehensive picture of the pathways perturbed by heptyl undecyl phthalate. For instance, toxicogenomics studies on other phthalates have been used to identify curated interactions between the chemicals and specific genes or proteins, helping to categorize potential toxicities. researchgate.net Multi-omics data integration has the potential to substantially improve confidence in detecting pathway responses to a toxicant. nih.gov

Emerging evidence suggests that endocrine-disrupting chemicals (EDCs), a class to which some phthalates belong, can alter the epigenome, transcriptome, proteome, and metabolome. nih.gov Applying these integrated approaches to this compound could elucidate its mechanisms of action and identify potential biomarkers of exposure.

Table 1: Multi-Omics Technologies in Toxicology

| Omics Layer | Description | Potential Application for this compound |

|---|---|---|

| Toxicogenomics | Study of how genomes respond to environmental stressors or toxicants. | Identify gene expression changes and genetic susceptibility factors related to exposure. |

| Proteomics | Large-scale study of proteins, their structures, and functions. | Detect alterations in protein expression and post-translational modifications in response to exposure. |